(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
Description
(5E)-5-Benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic thiazolidinone derivative featuring a benzylidene group at position 5 and a 4-methylpiperazinyl substituent at position 2. This compound belongs to the 4-thiazolidinone class, renowned for their pharmacological versatility, including antiviral, antibacterial, and anticancer activities . The E-configuration of the benzylidene double bond is critical for its bioactivity, as stereochemistry often influences molecular interactions with biological targets.
Properties
Molecular Formula |
C15H17N3OS |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11+ |
InChI Key |
JORXWFJXEHXJBN-ACCUITESSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3)/S2 |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate thiazolone derivatives with benzaldehyde derivatives under basic or acidic conditions. Common reagents include thiazolone, benzaldehyde, and a suitable base such as sodium hydroxide or an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Industry
In the industrial sector, the compound may be utilized in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Ring
The benzylidene moiety is a common feature in thiazolidinone derivatives. Modifications here alter electronic and steric properties, impacting reactivity and target binding:
Key Insight : Electron-withdrawing groups (e.g., benzodioxole) may enhance electrophilic reactivity, while polar substituents (e.g., hydroxy, methoxy) improve aqueous solubility .
Substituents at Position 2
The 4-methylpiperazinyl group in the target compound distinguishes it from analogs with other amine or sulfur-based substituents:
Stereochemistry (E vs. Z Isomerism)
The E-configuration in the target compound is stereoelectronically distinct from Z-isomers, which can exhibit varied bioactivity:
- Example: (5Z)-5-Benzodioxolylmethylene analogs showed nanomolar inhibition of DYRK1A kinase (IC50 = 0.033 µM), whereas E-isomers may display altered binding modes due to spatial arrangement .
- Impact : The E-configuration may favor planar conformations, optimizing interactions with flat enzyme active sites (e.g., kinases) .
Kinase Inhibition
- Target Compound : Predicted to inhibit DYRK1A due to structural similarity to (5Z)-5-benzodioxolylmethylene analogs (IC50 = 0.033 µM) .
- Analog : (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one showed IC50 = 0.028 µM against DYRK1A .
Anticancer Activity
- Analog: (5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones inhibit proliferation in HCT116 and PC3 cell lines .
- Mechanism: Thiazolidinones may intercalate DNA or disrupt kinase signaling pathways .
Antimicrobial Properties
- Analog : (Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one exhibits MIC50 values <10 µg/mL against Staphylococcus aureus .
Biological Activity
Chemical Structure and Properties
(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a thiazole derivative characterized by its unique structure that includes a thiazole ring, a benzylidene moiety, and a 4-methylpiperazine substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Molecular Formula and Characteristics
- Molecular Formula : C17H19N3OS
- Molecular Weight : 315.41 g/mol
- IUPAC Name : (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
The biological activity of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is primarily attributed to its interaction with various biological macromolecules. The compound is believed to modulate the activity of enzymes and receptors, leading to significant pharmacological effects such as:
- Antimicrobial Activity : The compound has demonstrated inhibitory effects against various bacterial strains.
- Anticancer Properties : Studies indicate that it may inhibit cell proliferation in several cancer cell lines, suggesting potential as an anticancer agent.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
-
Antimicrobial Activity
- The compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against different strains.
-
Anticancer Activity
- In a study assessing its effects on human cancer cell lines (e.g., MDA-MB 231, HCT116), the compound exhibited IC50 values ranging from 10 to 50 µM, indicating promising anticancer potential. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Tyrosinase Inhibition
- The compound was evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Results indicated moderate inhibition with an IC50 value of approximately 150 µM, suggesting potential applications in skin whitening formulations.
Data Tables
| Biological Activity | Test Organism | IC50/MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 64 | |
| Antibacterial | S. aureus | 32 | |
| Anticancer | MDA-MB 231 | 25 | |
| Anticancer | HCT116 | 30 | |
| Tyrosinase Inhibition | - | 150 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers aimed at evaluating the antimicrobial properties of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one demonstrated its effectiveness against multi-drug resistant strains of bacteria. The findings suggest that this compound could serve as a lead for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer treatment, the compound was tested against various tumor cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, providing insights into its potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
